

Technical Support Center: D-Methionine Sulfoxide Hydrochloride Purity Validation

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Compound of Interest

Compound Name: *D-Methionine sulfoxide*
hydrochloride

Cat. No.: *B8093382*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of **D-Methionine sulfoxide hydrochloride** samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of a **D-Methionine sulfoxide hydrochloride** sample?

A1: The primary analytical methods for determining the purity of a **D-Methionine sulfoxide hydrochloride** sample are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Elemental Analysis is also a crucial technique for confirming the empirical formula and the presence of the hydrochloride salt.

Q2: What are the expected potential impurities in a **D-Methionine sulfoxide hydrochloride** sample?

A2: Potential impurities can originate from the synthetic process or degradation. Common impurities include the unoxidized parent compound D-Methionine, the over-oxidized D-Methionine sulfone, and potentially stereoisomers such as L-Methionine sulfoxide if the starting materials were not enantiomerically pure.^{[1][2]} Other possible impurities could be by-products from the synthesis, such as N-acetyl-DL-methionine.^{[1][3]}

Q3: How can I quantify the levels of these impurities?

A3: HPLC is the most common method for quantifying impurities.^{[1][3]} By using a validated HPLC method with appropriate reference standards for the potential impurities, you can determine the percentage of each impurity in your sample. The peak area of each impurity is compared to the peak area of the main compound to calculate the relative percentage.

Q4: What is the role of NMR spectroscopy in purity validation?

A4: ^1H and ^{13}C NMR spectroscopy are powerful tools for structural confirmation of the D-Methionine sulfoxide molecule.^{[4][5][6][7][8]} The chemical shifts and coupling constants of the protons and carbons can confirm the correct structure. While not ideal for quantifying very low-level impurities, NMR can detect significant impurities with distinct signals.

Q5: How does Mass Spectrometry contribute to the analysis?

A5: Mass Spectrometry (MS) is used to confirm the molecular weight of D-Methionine sulfoxide.^{[9][10]} High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. MS can also be coupled with liquid chromatography (LC-MS) to identify and quantify impurities.^{[11][12]}

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Unexpected peaks in the HPLC chromatogram.	Contamination of the sample, mobile phase, or HPLC system. Degradation of the sample. Presence of unknown impurities.	Ensure proper sample handling and clean the HPLC system. Prepare fresh mobile phase and sample solutions. Use LC-MS to identify the molecular weight of the unknown peaks.
Poor peak shape or resolution in HPLC.	Inappropriate column, mobile phase composition, or flow rate. Column degradation.	Optimize the HPLC method by adjusting the mobile phase gradient, pH, or trying a different column type (e.g., mixed-mode, HILIC). ^[3] Replace the column if it's old or has been used extensively.
Inconsistent quantification results.	Instability of the sample in the chosen solvent. Inaccurate standard preparation. Instrument variability.	Assess the stability of D-Methionine sulfoxide hydrochloride in your analytical solvent over time. Prepare fresh standards for each analysis. Perform system suitability tests to ensure instrument performance.
¹ H NMR spectrum shows broad peaks.	Sample is not fully dissolved. Presence of paramagnetic impurities.	Ensure complete dissolution of the sample, using gentle heating or sonication if necessary. If paramagnetic impurities are suspected, they may be difficult to remove without further purification of the sample.

Mass spectrum shows unexpected ions.	In-source fragmentation. Presence of adducts (e.g., sodium, potassium). Contamination.	Optimize the MS source conditions to minimize fragmentation. Ensure the use of high-purity solvents and reagents. Check for common adducts and interpret the spectrum accordingly.
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Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a general method for the purity analysis of **D-Methionine sulfoxide hydrochloride**. Method optimization may be required based on the specific instrumentation and impurities present.

1. Materials and Reagents:

- **D-Methionine sulfoxide hydrochloride** sample
- Reference standards for D-Methionine, D-Methionine sulfone, and any other known impurities
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or Ammonium formate (for mobile phase modification)
- Volumetric flasks and pipettes
- HPLC vials

2. Instrumentation:

- HPLC system with a UV detector

- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m) or a mixed-mode column.[3]

3. Preparation of Solutions:

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Diluent: Mobile Phase A
- Standard Solution: Accurately weigh and dissolve the reference standards in the diluent to a known concentration (e.g., 1 mg/mL).
- Sample Solution: Accurately weigh and dissolve the **D-Methionine sulfoxide hydrochloride** sample in the diluent to a known concentration (e.g., 1 mg/mL).

4. HPLC Conditions:

Parameter	Condition
Column	C18 Reversed-Phase (4.6 x 150 mm, 5 μ m)
Mobile Phase	Gradient elution with Mobile Phase A and B
Gradient Program	0-5 min: 5% B; 5-25 min: 5-50% B; 25-30 min: 50% B; 30-31 min: 50-5% B; 31-40 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	210 nm
Injection Volume	10 μ L

5. Data Analysis:

- Integrate the peaks in the chromatograms for both the standard and sample solutions.

- Calculate the percentage purity of the **D-Methionine sulfoxide hydrochloride** sample using the area normalization method or by creating a calibration curve with the reference standards for more accurate quantification of impurities.

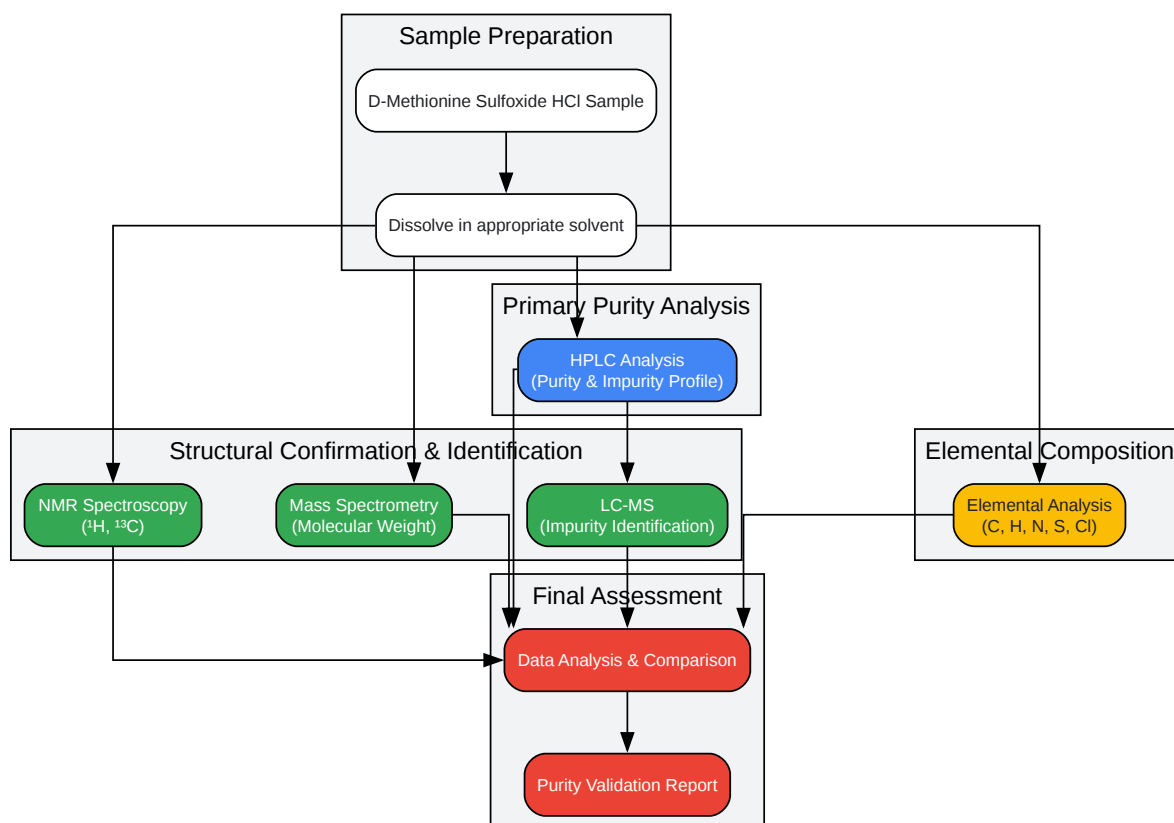
Quantitative Data Summary

The following table provides an example of how to present the purity data obtained from an HPLC analysis.

Compound	Retention Time (min)	Area (%)	Specification
D-Methionine	4.5	0.08	≤ 0.1%
D-Methionine sulfoxide	8.2	99.85	≥ 99.5%
D-Methionine sulfone	12.1	0.05	≤ 0.1%
Unknown Impurity 1	15.3	0.02	≤ 0.1%
Total Impurities	0.15	≤ 0.5%	

Visual Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of a **D-Methionine sulfoxide hydrochloride** sample.



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